trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXKOSBUVHAIA-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117456 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-26-7 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Products may include oxidized derivatives of the amino group or the cyclobutane ring.
Reduction: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution: Functionalized derivatives with various substituents replacing the Boc-protected amino group.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a versatile building block for synthesizing more complex pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities, particularly in targeting enzymes and receptors involved in metabolic pathways.
- Antitumor Activity : In vitro studies have shown that trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid exhibits cytotoxic effects against various cancer cell lines, potentially inducing apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Preliminary research indicates that the compound may modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
- Enzyme Modulation : The compound interacts with specific enzymes, influencing their activity. This interaction is crucial for developing enzyme inhibitors that could be used in treating metabolic disorders.
- Peptide Synthesis : The Boc-protected amino group is advantageous in peptide synthesis, allowing for the selective introduction of amino acids into peptide chains without premature reactions.
Materials Science
- The structural characteristics of this compound make it suitable for creating specialty chemicals and materials. Its rigidity can enhance the mechanical properties of polymers and resins derived from it.
Antitumor Activity
In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways. This suggests potential therapeutic applications in oncology.
Neuroprotective Studies
Research has indicated that this compound may provide neuroprotective benefits by influencing neurotransmitter levels in neuronal cultures. Such effects could be beneficial in treating conditions like Alzheimer's disease.
Drug Delivery Systems
Peptides incorporating this compound have been explored as selective vectors for drug delivery targeting Leishmania parasites. These peptides enhance solubility and cellular uptake of drugs like Doxorubicin while maintaining low cytotoxicity against human cells.
Mechanism of Action
The mechanism of action of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amino group, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Cis-Isomer: cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic Acid
- Structural Differences: The cis isomer differs in the spatial arrangement of the Boc-amino group relative to the carboxylic acid, leading to distinct steric and electronic properties.
- Synthesis and Stability : While synthesis protocols for both isomers involve similar reagents (e.g., Boc protection, cyclobutane ring formation), the cis isomer is commercially discontinued, suggesting challenges in stability or demand compared to the trans counterpart .
- Applications : Both isomers serve as intermediates, but the trans configuration is often preferred for its compatibility with stereoselective drug synthesis .
Table 1: Key Properties of Cyclobutane Derivatives
| Compound | CAS Number | Molecular Weight | Purity/Stock Status | Application |
|---|---|---|---|---|
| trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | 1392803-55-2 | 214.31 | Instock (Hexonsynth) | Pharmaceutical intermediates |
| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | 188918-39-0 | 243.30 | Discontinued (CymitQuimica) | Research intermediates |
Cyclopropane Analogs: cis/trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acids
- Structural Context: These cyclopropane derivatives are metabolites of pyrethroid pesticides (e.g., permethrin, cyfluthrin) and lack the Boc-amino group. Their dichlorovinyl substituents enhance environmental persistence .
- Biological Relevance: Unlike the Boc-amino cyclobutane compound, these analogs are biomarkers for pesticide exposure, with urinary levels monitored in populations (e.g., geometric mean: 1.2 µg/L in U.S. adults) .
- Industrial Use: Used in pesticide synthesis, whereas the Boc-amino cyclobutane derivative is tailored for drug discovery .
Table 2: Functional and Application Comparison
Larger Ring Systems: 1-N-Boc-aminocyclopentanecarboxylic Acid
Functionalized Derivatives: trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine
- Derivative Profile : This amine variant replaces the carboxylic acid with an amine group, enabling divergent synthetic pathways (e.g., amide couplings).
- Utility: Highlights the modularity of the Boc-amino cyclobutane scaffold in generating diverse pharmacophores .
Biological Activity
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (often abbreviated as Boc-DMCA) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with Boc-DMCA, including its mechanisms of action, interactions with biological targets, and potential applications in drug development.
Chemical Structure and Properties
Boc-DMCA is characterized by a cyclobutane ring that contributes to its conformational rigidity. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its stability and solubility in biological systems. The compound's structure can be represented as follows:
The biological activity of Boc-DMCA is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds and participate in electrostatic interactions, while the carboxylic acid moiety can engage in acid-base interactions. These interactions are crucial for modulating the activity of target molecules, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: Boc-DMCA has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation and are implicated in cancer progression .
- Receptor Modulation: The compound may interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Activity and Case Studies
Recent studies have highlighted the potential therapeutic applications of Boc-DMCA:
- Anticancer Activity:
-
Microbicidal Effects:
- Research on hybrid peptides incorporating Boc-DMCA revealed their efficacy against Leishmania parasites. These peptides showed low cytotoxicity towards human cells while effectively accumulating within Leishmania, suggesting potential for targeted drug delivery systems.
- Therapeutic Applications in Pulmonary Hypertension:
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid?
The compound is typically synthesized via cyclization of a precursor followed by Boc protection. A representative method involves:
- Hydrolysis and Cyclization : Reacting a cis-3-substituted cyclobutane derivative (e.g., (±)-cis-3) with NaOH in methanol under reflux (4–12 hours) to hydrolyze intermediates and form the carboxylic acid moiety .
- Boc Protection : Introducing tert-butoxycarbonyl (Boc) protection via reaction with di-tert-butyl dicarbonate under basic conditions to stabilize the amine group .
- Purification : Flash chromatography using solvents like ethyl acetate/hexane mixtures yields the pure product (70–100% yield) .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (Boc carbamate at ~1700 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms cyclobutane ring protons (δ 1.5–2.5 ppm), Boc tert-butyl groups (δ 1.4 ppm), and dimethyl substituents (δ 1.0–1.2 ppm). ¹³C NMR resolves quaternary carbons in the cyclobutane ring (~35–45 ppm) and Boc carbonyl (~155 ppm) .
- Chromatography : HPLC with chiral columns assesses enantiomeric purity if stereospecific synthesis is performed .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during cyclobutane ring formation?
Trans-configuration is achieved through steric-directed cyclization. For example:
- Steric Hindrance : The 2,2-dimethyl groups enforce a chair-like transition state, favoring trans-amine and carboxylic acid positioning .
- Temperature Control : Reflux conditions (e.g., 12 hours in methanol) ensure complete isomerization to the thermodynamically stable trans-product .
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., (R)-3-aminopropanoic acid derivatives) can bias ring closure toward desired stereochemistry .
Q. What strategies mitigate Boc deprotection-induced degradation of the cyclobutane ring?
- Controlled Acidolysis : Deprotect with trifluoroacetic acid (TFA) in dry dichloromethane (DCM) at 0°C for ≤30 minutes to minimize ring strain hydrolysis .
- Neutralization : Rapid neutralization post-deprotection (e.g., ion-exchange resins) prevents prolonged acid exposure .
- Alternative Protecting Groups : For acid-sensitive applications, consider Fmoc (fluorenylmethyloxycarbonyl), which is cleaved under milder basic conditions .
Q. How does the cyclobutane ring influence stability in aqueous solutions?
- pH Sensitivity : The ring remains stable in neutral to weakly acidic conditions but undergoes partial hydrolysis above pH 9 due to increased ring strain .
- Thermal Stability : Prolonged heating (>80°C) in polar solvents (e.g., water, DMSO) may lead to ring-opening, necessitating low-temperature storage (<4°C) for long-term stability .
Methodological Considerations
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?
- LC-MS/MS : Detects low-abundance byproducts (e.g., ring-opened derivatives) with high sensitivity. Use electrospray ionization (ESI) in negative mode for carboxylic acid detection .
- GC-MS : For volatile impurities, derivatize the carboxylic acid with diazomethane to its methyl ester for gas-phase analysis .
Q. How can computational modeling predict reactivity in peptide coupling reactions involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
